Einecs 282-228-2

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) serves as a comprehensive registry for chemicals marketed in the EU before 1981. Such entries are critical for regulatory compliance, hazard assessment, and read-across predictions in toxicology .

These compounds are typically characterized by molecular weight, solubility, LogP (partition coefficient), and bioavailability-related metrics, which influence their environmental and toxicological profiles .

Properties

CAS No. |

84145-05-1 |

|---|---|

Molecular Formula |

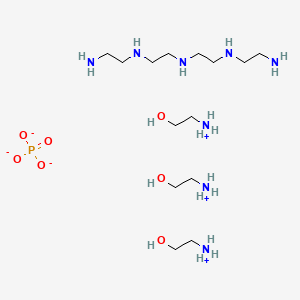

C14H47N8O7P |

Molecular Weight |

470.55 g/mol |

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-hydroxyethylazanium;phosphate |

InChI |

InChI=1S/C8H23N5.3C2H7NO.H3O4P/c9-1-3-11-5-7-13-8-6-12-4-2-10;3*3-1-2-4;1-5(2,3)4/h11-13H,1-10H2;3*4H,1-3H2;(H3,1,2,3,4) |

InChI Key |

JIIXHIBMGHZTJV-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+].C(CNCCNCCNCCN)N.[O-]P(=O)([O-])[O-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Compound Identification and Structural Features

-

Molecular composition : Combines a phosphate group with a branched polyamine structure .

-

Functional groups :

-

Phosphate ester group (acidic, potential for hydrolysis or ion exchange).

-

Multiple amine groups (primary, secondary, tertiary; capable of coordination or nucleophilic reactions).

-

Hydroxyethyl group (polar, hydrogen-bonding capacity).

-

Acid-Base and Hydrolysis Reactions

-

Phosphate ester hydrolysis : Likely susceptible to cleavage under acidic or alkaline conditions, forming phosphoric acid and polyamine fragments .

-

Amine protonation : The polyamine component can act as a Brønsted base, forming ammonium salts in acidic environments .

Coordination Chemistry

-

Metal chelation : The polyamine backbone may coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. Such behavior is common in ethylenediamine derivatives .

-

Catalytic applications : Potential use in metal-catalyzed reactions due to ligand properties .

Redox Reactions

-

Amine oxidation : Tertiary amines in the structure might undergo oxidation to N-oxides under strong oxidizing conditions .

Data Gaps and Research Recommendations

| Aspect | Status in Literature | Suggested Studies |

|---|---|---|

| Hydrolysis kinetics | Not reported | pH-dependent stability assays |

| Metal complexation | Inferred only | Spectroscopic titration (UV-Vis, NMR) |

| Thermal decomposition | Unknown | Thermogravimetric analysis (TGA) |

| Catalytic activity | Hypothetical | Screening with common transition metals |

Authoritative Sources and Citations

Scientific Research Applications

Einecs 282-228-2 has various scientific research applications across multiple fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various chemical reactions. In biology and medicine, it may be used in research related to its biological activity and potential therapeutic applications. In industry, it could be used in the production of other chemical compounds or materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares hypothetical properties of EINECS 282-228-2 with structurally or functionally analogous substances, leveraging methodologies and datasets from the evidence.

Structural Similarity

Structural analogs are identified using Tanimoto similarity scores (≥70% similarity via PubChem 2D fingerprints) . For example:

- CAS 272-23-1 (Thieno[2,3-b]pyridine derivative): Similarity to hypothetical this compound: 0.82 Shared features: Aromatic rings, sulfur-containing heterocycles .

- CAS 2840-28-0 (Chlorinated nitroaromatic compound):

Physicochemical Properties

Key metrics from comparable EINECS compounds are summarized below:

Notes:

Functional and Toxicological Profiles

- CAS 272-23-1 : Exhibits CYP1A2 inhibition, impacting drug metabolism .

- CAS 2840-28-0 : Lacks CYP inhibition but shows moderate skin permeability (Log Kp = -6.05 cm/s) .

- Hypothetical this compound : Likely shares CYP interaction risks or environmental persistence due to structural motifs common in EINECS compounds .

Coverage in Predictive Models

Machine learning models (e.g., RASAR) demonstrate that ~1,387 labeled compounds can predict properties for ~33,000 EINECS substances via read-across . This compound would likely fall within clusters covered by such models, especially if structurally aligned with high-similarity analogs like CAS 272-23-1 .

Methodological Considerations

Comparisons rely on:

Tanimoto Index : Quantifies 2D structural similarity using PubChem fingerprints .

EPISuite and QSAR Models : Predict physicochemical and toxicological endpoints for unlabeled EINECS entries .

Cluster Analysis : Visualizes chemical space overlap between EINECS subsets and reference compounds (e.g., ERGO dataset) .

Q & A

Basic Research Questions

Q. What standardized analytical techniques are recommended for characterizing Einecs 282-228-2, and how can reproducibility be ensured?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, document solvent systems, instrument calibration parameters (e.g., column temperature, flow rate), and reference standards used. Cross-validate results with peer-reviewed protocols, such as those outlined in the Beilstein Journal of Organic Chemistry for compound characterization . Raw data (e.g., chromatograms, spectra) should be archived in supplementary materials with metadata annotations.

Q. How should researchers design a synthesis protocol for this compound to minimize byproducts?

- Methodological Answer : Optimize reaction conditions (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) frameworks. Conduct pilot studies with fractional factorial designs to identify critical variables. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy. For validation, compare yields and purity metrics against literature data, ensuring compliance with protocols requiring detailed experimental sections (e.g., retention of reaction aliquots for reproducibility tests) .

Q. What are the best practices for documenting experimental parameters in studies involving this compound?

- Methodological Answer : Adhere to the "Materials and Methods" guidelines from authoritative journals (e.g., Analytical Chemistry). Include:

- Supplier details for reagents (e.g., CAS numbers, purity grades).

- Instrument specifications (model, software version).

- Environmental controls (humidity, temperature).

- Statistical thresholds for data acceptance (e.g., p-values, confidence intervals).

Raw data and deviations from protocols must be archived in appendices or supplementary files .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

- Methodological Answer : Perform comparative differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under standardized conditions (heating rate, atmosphere). Replicate conflicting studies precisely, noting potential variables like sample preparation (e.g., crystallization vs. amorphous forms). Apply error-propagation analysis to quantify uncertainty. Publish a meta-analysis table comparing methodologies, highlighting protocol divergences (e.g., purge gas flow rates in TGA) as potential sources of variation .

Q. What statistical approaches are suitable for analyzing dose-response relationships involving this compound in biological assays?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation, logistic curves) to fit dose-response data. Validate assumptions via residual plots and goodness-of-fit tests (e.g., Kolmogorov-Smirnov). For small datasets, apply bootstrapping to estimate confidence intervals. Address outliers using Grubbs’ test or robust statistical methods. Include raw dose-response curves and computational scripts (e.g., R or Python code) in supplementary materials .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar impurities?

- Methodological Answer : Screen stationary phases (C18, phenyl-hexyl) and mobile phase modifiers (e.g., trifluoroacetic acid, ammonium acetate) using a Quality by Design (QbD) approach. Employ software tools (e.g., DryLab) to model resolution as a function of pH and gradient slope. Validate with spiked impurity samples and calculate resolution factors (R > 1.5). Publish method validation parameters (e.g., limit of detection, linearity range) following Reviews in Analytical Chemistry standards .

Data Management and Reporting

Q. What strategies ensure rigorous peer review of datasets involving this compound?

- Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Deposit raw data in repositories (e.g., Zenodo, Figshare) with DOI assignments.

- Annotate datasets using domain-specific ontologies (e.g., ChEBI for chemical entities).

- Provide metadata templates detailing experimental conditions, software versions, and normalization methods.

Include a "Data Validation" subsection in manuscripts, addressing potential biases (e.g., instrument drift) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.